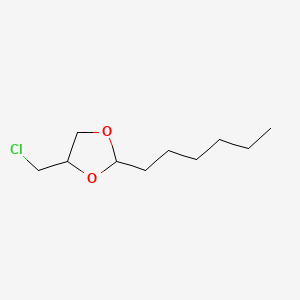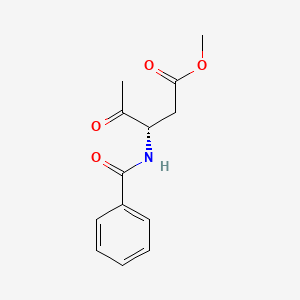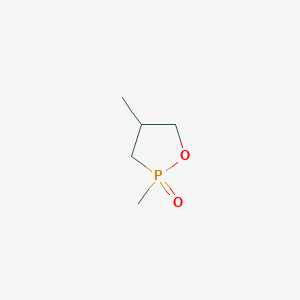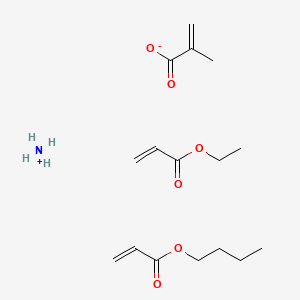
Azanium;butyl prop-2-enoate;ethyl prop-2-enoate;2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and ethyl 2-propenoate, ammonium salt is a complex polymeric compound. This compound is primarily used in various industrial applications due to its unique chemical properties. It is known for its versatility and effectiveness in forming stable emulsions, making it valuable in the production of coatings, adhesives, and other materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and ethyl 2-propenoate, ammonium salt involves the polymerization of 2-propenoic acid, 2-methyl- with butyl 2-propenoate and ethyl 2-propenoate. The polymerization process typically occurs in the presence of an initiator, such as a peroxide or azo compound, under controlled temperature and pressure conditions. The reaction is carried out in a solvent or emulsion medium to ensure proper mixing and polymer formation.
Industrial Production Methods
Industrial production of this polymer involves large-scale polymerization reactors where the monomers are mixed with the initiator and other additives. The reaction conditions are carefully monitored to maintain the desired molecular weight and polymer properties. The resulting polymer is then neutralized with ammonium hydroxide to form the ammonium salt, which enhances its solubility and stability in aqueous solutions.
Analyse Des Réactions Chimiques
Types of Reactions
The polymer undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups, modifying its chemical behavior.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids or ketones, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and ethyl 2-propenoate, ammonium salt has numerous scientific research applications:
Chemistry: Used as a stabilizer in emulsion polymerization and as a component in various copolymers.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of medical adhesives and coatings for medical devices.
Industry: Widely used in the production of paints, coatings, adhesives, and sealants due to its excellent film-forming properties
Mécanisme D'action
The compound exerts its effects through its ability to form stable emulsions and films. The polymer chains interact with each other and with other components in the formulation, creating a cohesive and stable structure. The ammonium salt form enhances its solubility and stability in aqueous solutions, making it effective in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(methyl methacrylate): Known for its clarity and rigidity, used in medical and cosmetic applications.
Poly(butyl acrylate): Used in emulsion paints and coatings for its flexibility and adhesion properties.
Poly(ethyl acrylate): Similar to poly(butyl acrylate) but with different mechanical properties.
Uniqueness
2-Propenoic acid, 2-methyl-, polymer with butyl 2-propenoate and ethyl 2-propenoate, ammonium salt is unique due to its combination of monomers, which provides a balance of flexibility, adhesion, and stability. The presence of the ammonium salt enhances its solubility and stability, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
53934-25-1 |
|---|---|
Formule moléculaire |
C16H29NO6 |
Poids moléculaire |
331.40 g/mol |
Nom IUPAC |
azanium;butyl prop-2-enoate;ethyl prop-2-enoate;2-methylprop-2-enoate |
InChI |
InChI=1S/C7H12O2.C5H8O2.C4H6O2.H3N/c1-3-5-6-9-7(8)4-2;1-3-5(6)7-4-2;1-3(2)4(5)6;/h4H,2-3,5-6H2,1H3;3H,1,4H2,2H3;1H2,2H3,(H,5,6);1H3 |
Clé InChI |
FVOYWQXGICBRRE-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C=C.CCOC(=O)C=C.CC(=C)C(=O)[O-].[NH4+] |
Numéros CAS associés |
53934-25-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





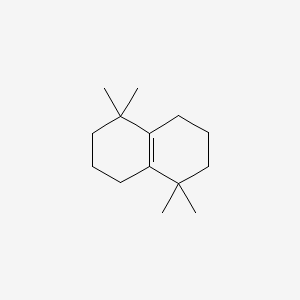

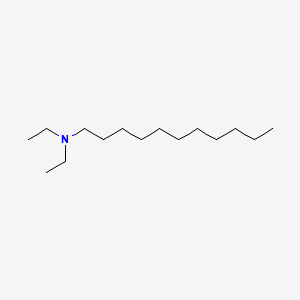

![4-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B14635991.png)
![N-(2-Ethylhexyl)-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14635995.png)
